N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea include other 1,3,4-thiadiazole derivatives such as:
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenylpropanamide
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
CAS No. |
796845-27-7 |
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Molecular Formula |
C3H4N4OS2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C3H4N4OS2/c4-1(8)5-2-6-7-3(9)10-2/h(H,7,9)(H3,4,5,6,8) |
InChI Key |
JHVBVEMJUDLJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NN=C(S1)NC(=O)N |
Origin of Product |
United States |
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